REACTION_CXSMILES
|
[CH2:1]([OH:11])[C:2]1[CH:10]=[CH:9][C:7]([OH:8])=[C:4]([O:5][CH3:6])[CH:3]=1.[C:12](OCC)(=[O:14])[CH3:13]>>[C:12]([O:11][CH2:1][C:2]1[CH:10]=[CH:9][C:7]([OH:8])=[C:4]([O:5][CH3:6])[CH:3]=1)(=[O:14])[CH3:13]
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Name
|
|
Quantity
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10.3 g
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Type
|
reactant
|
Smiles
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C(C1=CC(OC)=C(O)C=C1)O
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Name
|
|
Quantity
|
160 mL
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Type
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reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
435
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
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UNSPECIFIED
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Setpoint
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65 °C
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Type
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CUSTOM
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Details
|
the mixture was stirred at 65° C. for 69 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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Then, the reaction mixture was cooled to room temperature
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Type
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FILTRATION
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Details
|
the enzyme was filtered off
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Type
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CONCENTRATION
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Details
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the filtrate was concentrated under reduced pressure
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Type
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CUSTOM
|
Details
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The residue was purified by silica gel column chromatography (gradient; ethyl acetate:n-hexane=19:81→40:60)
|
Reaction Time |
69 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCC1=CC(=C(C=C1)O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 59.8 mmol | |
AMOUNT: MASS | 11.8 g | |
YIELD: PERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |